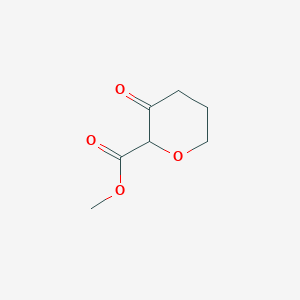

Methyl 3-oxooxane-2-carboxylate

CAS No.:

Cat. No.: VC18771376

Molecular Formula: C7H10O4

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10O4 |

|---|---|

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | methyl 3-oxooxane-2-carboxylate |

| Standard InChI | InChI=1S/C7H10O4/c1-10-7(9)6-5(8)3-2-4-11-6/h6H,2-4H2,1H3 |

| Standard InChI Key | IUOLBOVVPHVNRW-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C1C(=O)CCCO1 |

Introduction

Methyl 3-oxooxane-2-carboxylate is an organic compound with the molecular formula C7H10O4. It is a derivative of oxane, featuring a ketone group at the third position and a carboxylate ester group at the second position. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.

Synthesis and Preparation

Methyl 3-oxooxane-2-carboxylate can be synthesized through various methods, although specific detailed procedures are not widely documented in the available literature. Generally, the synthesis of similar compounds involves cyclization reactions or oxidation processes. For instance, the preparation of related oxane derivatives often involves the use of acid catalysts for intramolecular esterification or oxidation reactions with agents like potassium permanganate.

Biological Activities

While specific biological activities of methyl 3-oxooxane-2-carboxylate are not extensively documented, compounds with similar structures have shown potential in various biological applications. For example, derivatives of oxane and pyran rings have been explored for their antimicrobial and anticancer properties.

Potential Applications

Given its structural similarity to other bioactive compounds, methyl 3-oxooxane-2-carboxylate could serve as an intermediate in the synthesis of pharmaceuticals. Its unique ring structure allows for modifications that might enhance biological activity, making it a candidate for drug design and development.

Chemical Reactions

Methyl 3-oxooxane-2-carboxylate can undergo various chemical reactions, including:

-

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or further oxidized to diketones.

-

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of oxane derivatives with alcohol groups.

-

Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Data Table: Potential Chemical Reactions

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide | Carboxylic acids, Diketones |

| Reduction | Sodium borohydride, Lithium aluminum hydride | Oxane derivatives with alcohol groups |

| Substitution | Amines, Alcohols, Thiols | Various substituted derivatives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume